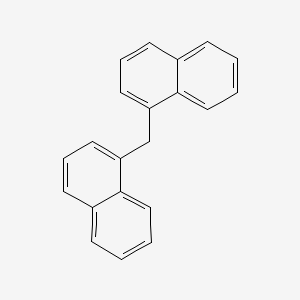

Methylenedinaphthalene

Description

Historical Context and Early Investigations of Methylenedinaphthalene

Early investigations into this compound were often linked to the broader study of aromatic hydrocarbons and their reactions. The synthesis of the basic this compound structure can be achieved through reactions such as the condensation of naphthalene (B1677914) with formaldehyde (B43269) and hydrochloric acid, which produces chloromethylnaphthalene as a key intermediate. google.com This intermediate can then be used in further reactions to build the dinaphthylmethane structure.

A significant focus of early and ongoing research has been the chemical modification of simple this compound precursors. For instance, multi-step procedures have been developed to introduce various functional groups onto the naphthalene rings. A common strategy involves the thiocarbamoylation of hydroxy-substituted methylenedinaphthalenes, followed by the Newman–Kwart rearrangement and subsequent reduction to yield derivatives with thiol groups. researchgate.net These foundational synthetic methodologies have paved the way for creating complex molecules from relatively simple starting materials like 1,1′-methylenedinaphthalen-2-ol and 1,1′-methylenedinaphthalen-2,7-diol. researchgate.net

Contemporary Significance of this compound in Chemical Science

The contemporary significance of this compound lies in the diverse functionalities and applications of its derivatives, particularly its sulfonated forms. Sodium this compound sulfonates, often produced by the condensation of naphthalenesulfonic acid with formaldehyde, are widely used in various industrial and research settings. guidechem.com These compounds act as highly effective dispersants, superplasticizers, and stabilizers. pcc.euchembk.com

In materials science, sulfonated this compound polymers are crucial additives in concrete and mortar, where they function as water-reducing agents to enhance strength and workability. pcc.euchembk.com They are also employed as dispersing agents in the textile industry to improve dye uniformity and stability. chembk.comvolza.com

Table 1: Selected Applications of this compound Derivatives

| Derivative Name | Application Area | Function |

| Sodium this compound Sulfonate | Construction | Concrete superplasticizer / Water-reducing agent pcc.euchembk.com |

| Sodium this compound Sulfonate | Textile Industry | Dispersing agent for dyes chembk.comvolza.com |

| Sodium this compound Sulfonate | Rubber Industry | Latex stabilizer chembk.com |

| Sodium this compound Sulfonate | Agriculture | Pesticide dispersant chembk.com |

| Sodium this compound Disulfonate | Energy Storage | Electrolyte additive for Zinc-ion batteries acs.orgscispace.com |

Structural Diversity of this compound Derivatives

The structural diversity of this compound is extensive, arising from the different possible linkage positions for the methylene (B1212753) bridge and the vast potential for substitution on the aromatic rings. The methylene bridge can connect the two naphthalene units at various positions, leading to isomers such as 1,1'-methylenedinaphthalene and 2,2'-methylenedinaphthalene (B14747974).

Further diversity is achieved through the introduction of a wide range of functional groups. Research has demonstrated the synthesis of numerous derivatives by modifying precursors like 1,1′-methylenedinaphthalen-2-ol and 1,1′-methylenedinaphthalene-2,7-diol. researchgate.net Through chemical modification, functional groups including carbamothioyloxy, carbamoylsulfanyl, and sulfanyl (B85325) groups have been successfully incorporated. researchgate.netresearchgate.net

The spatial arrangement of these functional groups can lead to unique chemical reactivity. For instance, the reaction of 2,2'-bis(carbamoylthio)-1,1'-methylenedinaphthalene with lithium aluminium hydride (LiAlH₄) results in a tricyclic derivative where the naphthalene rings are linked by both a methylene and a disulfide bridge. epa.govbakhtiniada.ruogarev-online.ruresearchgate.net Other synthesized derivatives include ethoxy-substituted versions like 2,2'-diethoxy-1,1'-methylenedinaphthalene. chemdict.com Researchers have also focused on creating complex oligofunctionalized 1,1′-methylenedinaphthalenes containing phosphonate (B1237965) and triazole moieties, synthesized via "click" chemistry. researchgate.net This rich structural variety makes this compound derivatives promising candidates for the design of supramolecular structures and coordination compounds. researchgate.net

Table 2: Examples of this compound Isomers and Derivatives

| Compound Name | Key Structural Feature(s) |

| 1,1′-Methylenedinaphthalen-2-ol | Hydroxy group on each naphthalene ring researchgate.net |

| 1,1′-Methylenedinaphthalene-2,7-diol | Two hydroxy groups on each naphthalene ring researchgate.net |

| 5,5'-Methylenedi(naphthalene-2-sulfonic acid) | Sulfonic acid groups |

| 2,2'-Bis(carbamoylthio)-1,1'-methylenedinaphthalene | Carbamoylthio groups, precursor to disulfide bridge epa.govbakhtiniada.ru |

| 2,2'-Diethoxy-1,1'-methylenedinaphthalene | Ethoxy groups chemdict.com |

| O,O′,O″,O′′′-(1,1′-Methylenedinaphthalene-2,7-diyl) tetrakis(dimethylcarbamothioate) | Four dimethylcarbamothioate groups researchgate.netresearchgate.net |

| Oligofunctionalized 1,1′-methylenedinaphthalenes | Phosphonate and terminal triazole moieties researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

28515-57-3 |

|---|---|

Molecular Formula |

C21H16 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

1-(naphthalen-1-ylmethyl)naphthalene |

InChI |

InChI=1S/C21H16/c1-3-13-20-16(7-1)9-5-11-18(20)15-19-12-6-10-17-8-2-4-14-21(17)19/h1-14H,15H2 |

InChI Key |

ZMESHQOXZMOOQQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC4=CC=CC=C43 |

Other CAS No. |

28515-57-3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Methylenedinaphthalene

Direct Condensation Reactions for Methylenedinaphthalene Formation

The primary route to the this compound core involves the direct condensation of naphthalene (B1677914) or its derivatives with a formaldehyde (B43269) source. This reaction falls under the broader category of Friedel-Crafts alkylation.

Formaldehyde-Mediated Coupling of Naphthalene Derivatives

The formation of a methylene (B1212753) bridge between two naphthalene units is commonly accomplished through a condensation reaction with formaldehyde. This method is particularly well-documented for sulfonated naphthalenes. For instance, the reaction of naphthalene-2-sulfonic acid with formaldehyde in the presence of a base like sodium hydroxide (B78521) leads to the formation of 5-[(6-Sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid. This process is fundamental in the production of sodium polynaphthalene sulfonate, a widely used superplasticizer and dispersing agent. atamanchemicals.comatamanchemicals.com The reaction involves the coupling of two naphthalene sulfonic acid units via a methylene (–CH₂–) bridge. Similarly, methylnaphthalene can be sulfonated and subsequently condensed with formaldehyde to produce dispersants. google.comgoogle.com

The general procedure often involves heating equimolar quantities of the naphthalene compound and formaldehyde in the presence of an acid catalyst. google.com For example, β-naphthalene sulfonic acid can be prepared from naphthalene and then condensed with formaldehyde under acidic conditions to yield naphthalene sulfonic acid formaldehyde condensates. researchgate.net

Catalyst Systems in this compound Synthesis

The condensation of naphthalene with formaldehyde is an acid-catalyzed process, characteristic of Friedel-Crafts alkylation reactions. chemcess.com A variety of acidic catalysts can be employed, with their efficacy depending on the specific reactants and reaction conditions. chemcess.com

Strong Lewis acids, such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), are traditional catalysts for Friedel-Crafts reactions and can be used to promote the alkylation of naphthalene. mdpi.comwikipedia.org Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are also effective and commonly used, particularly in the synthesis of sulfonated naphthalene formaldehyde condensates. google.comresearchgate.net In some industrial processes for producing alkylnaphthalenesulfonates, 96% sulfuric acid is used to facilitate the reaction between naphthalene and an alcohol, followed by sulfonation. chemcess.com

Modern approaches also utilize solid acid catalysts, which offer advantages in terms of reusability and reduced environmental impact. researchgate.net For instance, sulfonic acid functionalized mesoporous silica (B1680970) has been demonstrated as a highly sustainable heterogeneous catalyst for Friedel–Crafts reactions, including the reaction of formaldehyde with naphthalene-2-thiol. acs.org Clay catalysts, such as montmorillonite, have also been explored for Friedel-Crafts alkylation, offering a non-polluting alternative to traditional Lewis acids. researchgate.net

| Catalyst Type | Examples | Application Context |

| Lewis Acids | AlCl₃, FeCl₃ | Traditional Friedel-Crafts alkylation of aromatic rings. mdpi.comwikipedia.org |

| Brønsted Acids | H₂SO₄, p-toluenesulfonic acid | Synthesis of sulfonated naphthalene formaldehyde condensates. google.comresearchgate.net |

| Solid Acids | Sulfonated mesoporous silica, Montmorillonite clays | Heterogeneous catalysis for cleaner production. researchgate.netacs.org |

Reaction Pathway Analysis of this compound Formation

The formation of the methylene bridge in this compound synthesis via formaldehyde condensation follows a typical electrophilic aromatic substitution mechanism. The key steps are:

Activation of Formaldehyde : In the presence of an acid catalyst, formaldehyde is protonated to form a highly electrophilic hydroxymethyl cation (CH₂OH⁺) or a related species.

Electrophilic Attack : The electron-rich naphthalene ring acts as a nucleophile, attacking the electrophilic carbon of the activated formaldehyde. This results in the formation of a hydroxymethyl intermediate attached to the naphthalene ring, along with a resonance-stabilized carbocation (an arenium ion).

Formation of the Second Electrophile : The hydroxymethyl group on the substituted naphthalene can be protonated by the acid catalyst and subsequently lose a molecule of water to form a new, highly reactive benzylic-type carbocation.

Second Electrophilic Attack : This carbocation is then attacked by a second molecule of naphthalene.

Deprotonation : The final step is the loss of a proton from the arenium ion formed in the previous step, which restores the aromaticity of the second naphthalene ring and yields the final this compound product.

Functional Group Transformations for this compound Derivatization

Once the this compound scaffold is formed, it can be further modified to introduce various functional groups. A notable example is the synthesis of thiol derivatives, which are valuable as chelating ligands and intermediates. researchgate.net

Thiocarbamoylation and Rearrangement Processes for this compound Thiol Derivatives

The synthesis of this compound thiol derivatives often starts from the corresponding hydroxy compounds, such as 1,1′-methylenedinaphthalen-2-ol. researchgate.net A common three-step procedure is employed, which begins with thiocarbamoylation. researchgate.net

In this first step, the hydroxy groups of the this compound derivative are reacted with a thiocarbamoyl chloride, such as dimethylcarbamothioyl chloride, in the presence of a base like cesium carbonate (Cs₂CO₃). This reaction converts the hydroxyl groups into O-aryl thiocarbamate groups. researchgate.net

The second step is the Newman-Kwart rearrangement. researchgate.netwikipedia.org This is a thermal or catalytically-induced intramolecular reaction where the aryl group of the O-aryl thiocarbamate migrates from the oxygen atom to the sulfur atom. This rearrangement transforms the O-aryl thiocarbamate into an S-aryl thiocarbamate. wikipedia.org The reaction typically requires high temperatures, although milder, catalytically-driven methods have been developed. researchgate.netwikipedia.orgnih.gov For certain this compound derivatives, microwave activation has been shown to facilitate this rearrangement. researchgate.net

| Starting Material | Reagent | Product of Rearrangement |

| O,O′-(1,1′-methylenedinaphthalen-2-yl) bis(dimethylcarbamothioate) | Heat or Microwave | S,S′-(1,1′-methylenedinaphthalen-2-yl) bis(dimethylcarbamothioate) |

This table illustrates the core transformation in the Newman-Kwart rearrangement step.

Reductive Synthesis of this compound Thiol Compounds

The final step in the synthesis of this compound thiol derivatives is the reduction of the S-aryl thiocarbamate formed from the Newman-Kwart rearrangement. This is typically achieved through hydrolysis or, more commonly, by using a reducing agent. researchgate.netwikipedia.org

A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is used to cleave the thiocarbamate group, yielding the desired thiol (sulfanyl) group. researchgate.net For example, the reduction of S,S′-(1,1′-methylenedinaphthalen-2-yl) bis(dimethylcarbamothioate) with LiAlH₄ in a solvent like tetrahydrofuran (B95107) (THF) produces 1,1′-Methylenedinaphthalene-2-thiol. researchgate.net This hydride reduction effectively removes the carbamoyl (B1232498) portion, leaving the sulfur atom attached to the naphthalene ring. researchgate.net

This three-step sequence of thiocarbamoylation, Newman-Kwart rearrangement, and reduction provides a reliable route to polynuclear aromatic systems containing thiol groups from readily available hydroxy precursors. researchgate.net

| Precursor Compound | Reducing Agent | Final Product |

| S,S′-(1,1′-methylenedinaphthalen-2-yl) bis(dimethylcarbamothioate) | Lithium Aluminum Hydride (LiAlH₄) | 1,1′-Methylenedinaphthalene-2-thiol |

This table summarizes the reductive step to obtain the final thiol derivative.

Click Chemistry Approaches for Oligofunctionalized Methylenedinaphthalenes

Click chemistry represents a class of chemical reactions known for their high efficiency, modularity, reliability, and biocompatibility. wikipedia.org These reactions are characterized by high yields, stereospecificity, and insensitivity to water and oxygen. wikipedia.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a molecule containing an azide (B81097) with another containing a terminal alkyne to form a stable triazole ring. wikipedia.orgbio-connect.nl

This methodology can be strategically applied to create oligofunctionalized methylenedinaphthalenes. The process would involve first synthesizing a this compound core functionalized with either a terminal alkyne or an azide group. This "click-ready" scaffold can then be covalently linked to a wide array of other molecular building blocks, such as polymers, biomolecules, or other synthons that possess the complementary functional group. nih.govrsc.org This approach allows for the modular construction of complex, multi-functional materials where the rigid, aromatic this compound unit can be combined with other components to tailor the final properties of the material for specific applications, such as advanced polymers or functional materials. nih.govrsc.org

Table 1: Hypothetical Click Chemistry Components for Functionalizing this compound

| Component | Role | Example Structure | Desired Outcome |

| Alkyne-Functionalized this compound | Scaffold | This compound with a -C≡CH group | Serves as the core structural unit. |

| Azide-Functionalized Polymer Chain | Functional Arm | Polyethylene glycol with a -N₃ end group | Imparts solubility or specific physical properties. |

| Copper(I) Sulfate/Sodium Ascorbate | Catalyst System | Cu(I) source | Catalyzes the cycloaddition reaction. bio-connect.nl |

| Resulting Conjugate | Oligofunctionalized Material | This compound-triazole-PEG | A new material with combined properties of the core and the functional arm. |

Process Synthesis and Optimization for this compound Production

Optimizing the synthesis of this compound and its derivatives is crucial for transitioning from laboratory-scale discovery to viable industrial production. This involves refining reaction conditions, exploring alternative synthetic routes, and implementing advanced engineering techniques to enhance efficiency, reduce costs, and ensure scalability.

Continuous Flow Synthesis Techniques for this compound Analogues

Continuous flow synthesis, where chemical reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. rsc.org These benefits include superior heat and mass transfer, enhanced safety especially for exothermic or high-pressure reactions, precise control over reaction parameters like residence time and temperature, and more straightforward scalability. nih.govflinders.edu.au

For the production of this compound analogues, batch syntheses can be adapted to a continuous flow setup. rsc.org For example, the condensation reaction between a naphthalene precursor and a formaldehyde source could be performed in a heated and pressurized flow reactor, potentially leading to higher yields and purity with shorter reaction times. nih.gov The use of packed-bed reactors containing immobilized catalysts or scavengers can further streamline the process by facilitating in-line purification, reducing waste, and simplifying workup procedures. nih.govnus.edu.sg This technology is particularly valuable for producing a library of analogues for research and development, as reaction conditions can be quickly screened and optimized. rsc.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a this compound Analogue

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |

| Reaction Control | Moderate; potential for temperature/concentration gradients. | High; precise control of temperature, pressure, and residence time. nih.gov | Improved consistency and selectivity. |

| Heat Transfer | Limited by surface-area-to-volume ratio, risky for exothermic reactions. | Excellent; high surface-area-to-volume ratio allows efficient heating/cooling. nih.gov | Enhanced safety and reaction rates. |

| Scalability | Problematic; direct scale-up can alter reaction profile. | Straightforward; scaling by running the system for a longer duration. rsc.org | Predictable production scale-up. |

| Safety | Higher risk due to large volumes of reagents. | Lower risk; small reaction volumes at any given time. nih.gov | Minimized hazard potential. |

| Purification | Typically offline, multi-step workup. | Can integrate in-line purification with scavenger resins or extraction. nus.edu.sg | Reduced process time and waste. |

Industrial Scale-Up Considerations for this compound Derivatives

Transitioning the synthesis of this compound derivatives to an industrial scale requires careful consideration of several factors beyond the chemistry itself. The global market for naphthalene derivatives is significant, driven by applications in industries such as construction, textiles, and pharmaceuticals, which underscores the importance of cost-effective and reliable production. custommarketinsights.com

Key considerations include:

Process Safety: Many chemical syntheses involve exothermic reactions or hazardous reagents. Industrial-scale reactors must have robust thermal management and containment systems to ensure safe operation.

Reactor Design: The choice between large batch reactors and continuous flow systems depends on the specific reaction, desired production volume, and capital investment. Continuous processes often offer better control and safety for large-scale manufacturing. up.pt

Energy Consumption and Waste Reduction: Sustainable industrial processes aim to minimize energy use and waste generation. This can involve optimizing reaction conditions, recycling solvents, and finding value for by-products. up.pt

Downstream Processing: Purification of the final product to meet required specifications is a major challenge at scale. Methods like industrial-scale chromatography, crystallization, and filtration must be developed and optimized for high throughput and purity. up.pt

Table 3: Industrial Scale-Up Challenges and Solutions for this compound Derivatives

| Challenge | Potential Solution(s) |

| Cost-Effective Raw Materials | Secure stable supply chains; explore alternative, lower-cost precursors. custommarketinsights.com |

| Managing Exothermic Reactions | Utilize continuous flow reactors for superior heat management; implement advanced cooling systems in batch reactors. nih.gov |

| High Purity Requirements | Develop robust crystallization protocols; employ industrial purification techniques like simulated moving bed (SMB) chromatography. up.pt |

| Minimizing Environmental Impact | Optimize reactions for higher atom economy; implement solvent recycling systems; investigate greener solvents. |

| Consistent Product Quality | Implement process analytical technology (PAT) for real-time monitoring and control; automate production processes. |

Biocatalytic Approaches in this compound Related Synthesis

Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations. acib.at This approach is gaining traction as a green chemistry tool because it often provides exceptional selectivity (enantio-, regio-, and chemo-selectivity) under mild aqueous conditions, thereby reducing the need for harsh reagents and complex protection/deprotection steps common in traditional organic synthesis. academie-sciences.frchimia.ch

While a direct biocatalytic route to the this compound core may not be established, enzymes offer immense potential for the functionalization of a pre-formed scaffold—a key step in creating valuable derivatives. This constitutes a "related synthesis" where biocatalysis provides a powerful tool for diversification. nih.gov For instance, specific enzymes could be employed to introduce functional groups onto the naphthalene rings with a precision that is difficult to achieve chemically. This chemoenzymatic strategy combines the strengths of traditional synthesis to build the core structure with the surgical precision of biocatalysis for late-stage functionalization. rsc.org

Table 4: Potential Biocatalytic Transformations for this compound Scaffolds

| Enzyme Class | Potential Transformation | Advantage |

| Cytochrome P450 Monooxygenases | Regioselective hydroxylation of aromatic C-H bonds. acib.at | Introduces hydroxyl groups at specific positions without protecting groups. |

| Laccases/Peroxidases | Oxidative coupling of phenolic derivatives. | Can be used to create novel oligomers or polymers from hydroxylated methylenedinaphthalenes. |

| Nitrilases | Hydrolysis of a nitrile group to a carboxylic acid. academie-sciences.fr | Mild conversion of a cyano-functionalized this compound to a carboxylic acid derivative. |

| Baeyer-Villiger Monooxygenases | Oxidation of a ketone to an ester. rsc.org | Allows for specific oxygen insertion reactions on functionalized side chains. |

Reaction Mechanisms and Catalytic Investigations of Methylenedinaphthalene Systems

Elucidation of Methylenedinaphthalene Formation Mechanisms

The formation of the methylene (B1212753) bridge between two naphthalene (B1677914) molecules is a multi-step process that proceeds through several key intermediates and pathways. The reaction is generally acid-catalyzed, which is essential for the activation of the formaldehyde (B43269) source to generate a reactive electrophile that can attack the electron-rich naphthalene ring.

The initial step in the acid-catalyzed formation of this compound involves the reaction of naphthalene with protonated formaldehyde. This leads to the formation of a crucial intermediate, a hydroxymethylnaphthalene species. The formaldehyde is first activated by the acid catalyst (e.g., H₂SO₄), making it a more potent electrophile.

The reaction can be depicted as follows:

Activation of Formaldehyde: The formaldehyde molecule is protonated by the acid catalyst to form a highly reactive carbocation.

Electrophilic Attack: The electron-rich naphthalene ring then attacks the activated formaldehyde. This attack preferentially occurs at the α-position (C1) of the naphthalene ring due to the greater stability of the resulting carbocation intermediate. This stability arises from the ability to delocalize the positive charge over the aromatic system while maintaining a complete benzene (B151609) ring in the resonance structures.

Formation of Hydroxymethylnaphthalene: The resulting carbocation is then neutralized by the loss of a proton, leading to the formation of 1-hydroxymethylnaphthalene.

This hydroxymethylnaphthalene is a key intermediate in the formation of the methylene bridge.

Proton transfer is a fundamental aspect of the this compound synthesis, playing a critical role in both the activation of the electrophile and the subsequent steps leading to the final product. Following the formation of the hydroxymethylnaphthalene intermediate, a second protonation event occurs.

The final step in the formation of the methylene bridge is a second electrophilic aromatic substitution reaction. The highly reactive naphthylmethyl cation generated in the previous step acts as the electrophile and is attacked by a second molecule of naphthalene.

Consistent with the principles of electrophilic aromatic substitution on naphthalene, this attack also preferentially occurs at the α-position of the second naphthalene molecule. This is due to the superior stability of the resulting carbocation intermediate. The final step involves the deprotonation of this intermediate to restore the aromaticity of the second naphthalene ring, yielding the final product, 1,1'-methylenedinaphthalene. Naphthalene is more reactive than benzene in electrophilic substitution reactions because the loss in stabilization energy during the formation of the intermediate is lower. stackexchange.com

| Step | Description | Key Species Involved |

|---|---|---|

| 1 | Activation of Formaldehyde | Formaldehyde, Acid Catalyst (H⁺) |

| 2 | First Electrophilic Attack | Naphthalene, Protonated Formaldehyde |

| 3 | Formation of Intermediate | 1-Hydroxymethylnaphthalene |

| 4 | Activation of Intermediate | 1-Hydroxymethylnaphthalene, Acid Catalyst (H⁺) |

| 5 | Formation of Second Electrophile | Naphthylmethyl cation |

| 6 | Second Electrophilic Attack | Naphthylmethyl cation, Naphthalene |

| 7 | Final Product Formation | 1,1'-Methylenedinaphthalene |

Advanced Kinetic Studies of this compound Reactions

While detailed experimental kinetic data for the specific synthesis of this compound is not extensively available in the public domain, the kinetics of the reaction can be inferred from the established mechanism of electrophilic aromatic substitution.

Based on this, a plausible rate law for the formation of this compound can be proposed. The rate of reaction would be dependent on the concentrations of the reactants: naphthalene and formaldehyde, as well as the concentration of the acid catalyst.

A possible rate law could be:

Rate = k[Naphthalene][Formaldehyde][H⁺]

Where:

k is the rate constant.

[Naphthalene] is the concentration of naphthalene.

[Formaldehyde] is the concentration of formaldehyde.

[H⁺] is the concentration of the acid catalyst.

| Reactant | Plausible Reaction Order | Justification |

|---|---|---|

| Naphthalene | 1 | Involved in the rate-determining electrophilic attack. |

| Formaldehyde | 1 | Precursor to the electrophile in the rate-determining step. |

| Acid Catalyst (H⁺) | 1 | Required to activate the formaldehyde. |

Several reaction conditions can significantly influence the kinetics of this compound synthesis.

Temperature: Generally, an increase in temperature will increase the rate of reaction by providing the molecules with more kinetic energy to overcome the activation energy barrier. However, in the case of electrophilic substitution of naphthalene, temperature can also influence the regioselectivity. For some reactions, such as sulfonation, lower temperatures favor the formation of the α-substituted product (kinetically controlled), while higher temperatures can lead to the formation of the more stable β-substituted product (thermodynamically controlled). wordpress.com A similar effect could potentially be observed in the synthesis of this compound, although α-substitution is generally favored.

Catalyst Concentration: As indicated by the proposed rate law, the concentration of the acid catalyst has a direct impact on the reaction rate. A higher concentration of the catalyst will lead to a faster rate of reaction by increasing the concentration of the activated electrophile.

Solvent: The choice of solvent can influence the reaction rate by affecting the stability of the charged intermediates. Polar solvents may stabilize the carbocation intermediates, potentially speeding up the reaction. However, the solvent can also play a role in the regioselectivity of the reaction. For instance, in Friedel-Crafts acylation of naphthalene, the choice of solvent can alter the ratio of α to β products. libretexts.org

Reactant Concentration: The concentrations of naphthalene and formaldehyde will directly affect the reaction rate, as they are key components in the rate-determining step. Increasing the concentration of either reactant will lead to an increased rate of product formation, assuming the other reactant is not a limiting reagent.

Advanced Spectroscopic Characterization of Methylenedinaphthalene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methylenedinaphthalene Structural Elucidation

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their neighboring protons in a molecule. In a hypothetical ¹H NMR spectrum of a this compound isomer, distinct signals would be expected for the aromatic protons on the naphthalene (B1677914) rings and the protons of the bridging methylene (B1212753) group.

The chemical shift (δ) of the methylene protons would typically appear as a singlet in the range of 4.0-5.0 ppm, a region characteristic of protons on a carbon adjacent to two aromatic rings. The exact chemical shift would be influenced by the substitution pattern on the naphthalene rings.

The aromatic region of the spectrum (typically 7.0-8.5 ppm) would show a complex pattern of signals corresponding to the naphthalene protons. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) of these signals would be key to determining the substitution pattern (e.g., 1,1'- or 2,2'-linkage) of the naphthalene units. Protons on the naphthalene rings that are in close proximity to the methylene bridge would experience a different electronic environment compared to those further away, leading to distinct chemical shifts.

Table 1: Hypothetical ¹H NMR Data for an Isomer of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.5 | s | 2H | -CH₂- |

Note: This is a generalized representation. The actual spectrum would show more resolved multiplets for the aromatic protons.

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. pressbooks.publibretexts.org Due to the low natural abundance of the ¹³C isotope, the signals are inherently weaker than in ¹H NMR. pressbooks.pub In the ¹³C NMR spectrum of this compound, a distinct signal for the methylene bridge carbon would be expected, typically in the range of 35-45 ppm.

The aromatic carbons of the naphthalene rings would give rise to a series of signals in the downfield region of the spectrum, generally between 120 and 140 ppm. libretexts.org The number of distinct aromatic signals would depend on the symmetry of the molecule. For instance, a symmetrical isomer like 2,2'-methylenedinaphthalene (B14747974) would exhibit fewer signals than an unsymmetrical derivative. The quaternary carbons (carbons not bonded to any hydrogens), such as those at the junction of the two rings in each naphthalene unit and the carbons directly attached to the methylene bridge, would also produce characteristic signals.

Table 2: Hypothetical ¹³C NMR Data for an Isomer of this compound

| Chemical Shift (δ, ppm) | Carbon Type |

|---|---|

| ~40 | Methylene (-CH₂-) |

| 125-135 | Aromatic CH |

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is particularly useful for complex structures like this compound. columbia.edunih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. columbia.edu For this compound, an HSQC spectrum would show a cross-peak connecting the signal of the methylene protons in the ¹H NMR spectrum to the signal of the methylene carbon in the ¹³C NMR spectrum. Similarly, each aromatic proton signal would be correlated to its corresponding aromatic carbon signal, aiding in the assignment of the complex aromatic region. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.netnih.gov This is particularly valuable for identifying the connectivity between different parts of the molecule. For example, an HMBC spectrum of this compound would show a correlation between the methylene protons and the quaternary carbons of the naphthalene rings to which the methylene group is attached. It would also show correlations between aromatic protons and neighboring carbons, helping to piece together the structure of the naphthalene rings and confirm the linkage point of the methylene bridge. researchgate.net

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.net The resulting spectrum is a unique "fingerprint" of the molecule. For this compound, the FTIR spectrum would be characterized by several key absorption bands:

Aromatic C-H Stretching: Sharp peaks typically appear in the region of 3000-3100 cm⁻¹, characteristic of C-H bonds on an aromatic ring.

Aliphatic C-H Stretching: Absorptions corresponding to the methylene bridge protons would be expected just below 3000 cm⁻¹.

C=C Aromatic Ring Stretching: A series of sharp bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the naphthalene rings.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds typically appear as strong absorptions in the 700-900 cm⁻¹ region. The pattern of these bands can sometimes provide clues about the substitution pattern on the aromatic rings.

Table 3: Expected FTIR Absorption Regions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (CH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. researchgate.net It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings would be expected to produce strong signals. The C-C stretching of the naphthalene skeleton would also be prominent. The methylene group vibrations would also be observable. Analysis of the Raman spectrum, in conjunction with the FTIR data, provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation. researchgate.net

Mass Spectrometry for this compound Molecular Identification

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound. In the context of this compound, it serves as a primary tool for confirming its molecular identity, elucidating its fragmentation patterns, and distinguishing between its isomers.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that enables the analysis of molecules with minimal fragmentation. The process involves co-crystallizing the analyte (this compound) with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase as intact ions.

For polycyclic aromatic hydrocarbons (PAHs) like this compound, which may exhibit poor solubility, specialized sample preparation methods and matrices are employed. Solvent-free preparations, involving mechanical mixing of the analyte and matrix, can be effective for insoluble compounds. nih.govacs.org The choice of matrix is critical for efficient ionization. While common matrices are used, specific electron-accepting molecules have proven particularly suitable for PAHs. acs.org

Key Research Findings:

Matrix Selection: For PAHs, matrices that promote the formation of radical cations (M⁺•) are often effective. acs.org 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) has been identified as a suitable matrix for PAHs due to its strong electron acceptor properties and absorption at common laser wavelengths (e.g., 337 nm). acs.org Dithranol is another matrix that has been used in the analysis of large PAHs. acs.org

Ionization Process: In MALDI, PAHs that absorb at the laser wavelength can be ionized directly through photoionization, leading to the formation of radical cations. acs.org For non-absorbing analytes, ionization typically occurs through protonation or cation attachment. acs.org For this compound (C₂₁H₁₆, approximate molecular weight 268.35 Da), the primary ion observed would likely be the protonated molecule [M+H]⁺ at an m/z of approximately 269.36 or the radical cation [M]⁺• at m/z 268.35.

| Matrix | Abbreviation | Characteristics | Reference |

|---|---|---|---|

| 7,7,8,8-tetracyanoquinodimethane | TCNQ | Strong electron acceptor, suitable for promoting radical cation formation. | acs.org |

| Dithranol | - | Commonly used for solvent-free analysis of large, insoluble PAHs. | acs.org |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. This accuracy allows for the determination of a molecule's elemental formula, a critical step in distinguishing it from other compounds with the same nominal mass.

For this compound, HRMS can confirm the elemental composition of C₂₁H₁₆. This is particularly important for differentiating its isomers (e.g., 1,1'-, 1,2'-, and 2,2'-methylenedinaphthalene) from other potential isobaric compounds. While HRMS itself cannot distinguish between isomers, it confirms they share the same elemental formula. When coupled with a separation technique like Gas Chromatography (GC), HRMS can identify each isomeric peak with high confidence. The resolving power of the instrument is a key parameter, as higher resolution narrows peak widths, allowing for more precise mass determination. rsc.org

Detailed Research Findings:

While specific HRMS data for this compound is not detailed in the provided search results, the principles of the technique are well-established. For the closely related methylnaphthalene isomers (C₁₁H₁₀), GC-MS analysis confirms a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 142. researchgate.net

HRMS would be able to measure this mass with high precision (typically to four or more decimal places), for instance, 142.0783, which corresponds to the exact mass of a C₁₁H₁₀ molecule. This level of accuracy rules out other potential formulas that might have the same nominal mass. For this compound (C₂₁H₁₆), the calculated exact mass is 268.1252. HRMS would be used to experimentally verify this mass to within a few parts per million (ppm), providing strong evidence for the compound's identity.

| Compound | Formula | Nominal Mass (Da) | Exact Mass (Da) |

|---|---|---|---|

| Methylnaphthalene | C₁₁H₁₀ | 142 | 142.0783 |

| This compound | C₂₁H₁₆ | 268 | 268.1252 |

Electronic Spectroscopy and Other Advanced Techniques for this compound

Electronic spectroscopy probes the electronic structure of molecules by measuring the absorption of electromagnetic radiation, leading to the excitation of electrons to higher energy levels. These and other advanced techniques provide complementary information for a full characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). For aromatic compounds like this compound, the absorption is dominated by π → π* transitions within the conjugated naphthalene rings.

The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophore. The positions (λmax) and intensities (molar absorptivity, ε) of the absorption bands provide a fingerprint for identification and quantification. The core chromophore in this compound is the naphthalene system. The methylene bridge linking the two naphthalene rings acts as an insulating group, so the spectrum is expected to resemble that of a substituted naphthalene rather than a larger, fully conjugated system.

Detailed Research Findings:

Specific UV-Vis spectra for this compound are not available in the search results. However, data for related compounds illustrate the expected spectral features.

1-Methylnaphthalene exhibits absorption maxima at 267 nm, 279 nm, and 314 nm in dioxane. nih.gov

2-Methylnaphthalene shows absorption maxima at 224 nm, 274 nm, 305 nm, and 319 nm in alcohol. nih.gov

The spectrum of this compound would be expected to show similar absorption bands characteristic of the naphthalene ring system, with potential slight shifts due to the bulky substituent group (the second naphthylmethyl group).

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 1-Methylnaphthalene | Dioxane | 267, 279, 314 | nih.gov |

| 2-Methylnaphthalene | Alcohol | 224, 274, 305, 319 | nih.gov |

X-Ray Absorption Spectroscopy (XAS) and X-Ray Photoelectron Spectroscopy (XPS)

X-ray based spectroscopic techniques provide information on elemental composition and chemical bonding environments.

X-Ray Absorption Spectroscopy (XAS) measures the absorption of X-rays as a function of energy. When the X-ray energy matches the binding energy of a core electron (e.g., a carbon 1s electron), absorption increases sharply, creating an "absorption edge." The fine structure near this edge (Near-Edge X-ray Absorption Fine Structure, or NEXAFS) is sensitive to the local chemical environment and orientation of the molecule, as it probes transitions from core orbitals to unoccupied molecular orbitals (like π* orbitals in aromatic systems). For a this compound sample, NEXAFS could be used to study the orientation of the naphthalene rings, particularly in thin films or on surfaces.

X-Ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons ejected by X-ray irradiation. The binding energy is characteristic of the element and its chemical state (oxidation state and local bonding environment). For this compound (C₂₁H₁₆), the primary signal would be the C 1s peak.

Detailed Research Findings:

There is no specific XAS or XPS data for this compound in the search results.

However, studies on other aromatic hydrocarbons provide relevant reference points. The C 1s binding energy for carbon in C-C and C-H bonds in aromatic systems is typically observed around 284.3-285.0 eV. researchgate.netaps.org

In highly ordered pyrolytic graphite, the C 1s peak maximum is found at 284.5 eV. aps.org In pentacene, another PAH, the main C 1s peak is at 284.29 eV.

For this compound, two slightly different C 1s environments exist: the aromatic carbons of the naphthalene rings and the sp³-hybridized carbon of the methylene bridge. This could potentially lead to a broadening of the C 1s peak or the appearance of a shoulder that could be resolved using high-resolution XPS.

| Material/Bond Type | Typical C 1s Binding Energy (eV) | Reference |

|---|---|---|

| Aromatic C=C / C-H | ~284.3 - 285.0 | researchgate.netaps.org |

| Highly Ordered Pyrolytic Graphite (HOPG) | 284.5 | aps.org |

| sp³ C-C (in amorphous carbon) | ~285.5 | aps.org |

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis of this compound

Raman spectroscopy provides information about molecular vibrations, offering a detailed structural fingerprint of a compound. However, conventional Raman scattering is an inherently weak process. Surface-Enhanced Raman Scattering (SERS) is a technique that can enhance the Raman signal by factors of 10¹⁰ to 10¹¹ by adsorbing the analyte onto a nanostructured metal surface, typically gold or silver. researchgate.net This enormous enhancement allows for the detection of compounds at extremely low concentrations, even down to the single-molecule level.

For trace analysis of this compound, SERS would involve introducing a solution of the compound to a SERS-active substrate, such as a colloid of silver nanoparticles. The interaction of the laser with the metal nanoparticles generates localized surface plasmon resonances, creating intense electromagnetic fields that dramatically amplify the Raman signal of any nearby molecules.

Detailed Research Findings:

No studies specifically applying SERS to this compound were found.

However, SERS has been successfully used for the detection of other PAHs, including naphthalene. In one study, SERS spectra of naphthalene were obtained using silver nanoparticle-coated microspheres, allowing for detection at concentrations as low as 2.6 x 10⁻⁷ M. researchgate.net

The SERS spectrum of naphthalene is characterized by a strong peak around 1377 cm⁻¹, which corresponds to a ring breathing mode. researchgate.net This prominent and identifiable peak allows for sensitive and selective detection. A similar approach would be applicable for the trace detection of this compound, which would be expected to produce a characteristic SERS spectrum based on the vibrational modes of its naphthalene rings and methylene bridge.

Synchrotron-Based Spectroscopic Methods for this compound

The comprehensive characterization of complex organic molecules such as this compound benefits immensely from the advanced capabilities of synchrotron-based spectroscopic techniques. Synchrotron light sources provide highly brilliant, tunable, and polarized X-ray and infrared radiation, enabling a suite of analytical methods that offer unparalleled sensitivity and resolution for probing molecular structure, electronic states, and vibrational dynamics. rsc.orgresearchgate.net These methods are crucial for understanding the nuanced properties of this compound, which arise from the electronic coupling between its two naphthalene moieties via a methylene bridge. While specific experimental data for this compound is not extensively documented, its spectroscopic characteristics can be thoroughly understood by drawing on detailed research conducted on naphthalene and other polycyclic aromatic hydrocarbons (PAHs). rsc.orgrsc.orgnih.govbarbatti.org

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS spectroscopy is a powerful element-specific technique for investigating the unoccupied electronic structure of a molecule. diamond.ac.uk By exciting a core electron (typically from the Carbon 1s orbital) to an unoccupied molecular orbital, a NEXAFS spectrum provides a detailed map of the molecule's vacant orbitals, such as the π* and σ* orbitals. stanford.edu For this compound, the C K-edge NEXAFS spectrum is expected to be dominated by sharp resonances corresponding to transitions from C 1s core levels to various unoccupied π* orbitals associated with the naphthalene rings.

The high-resolution capabilities of synchrotron radiation can distinguish between chemically inequivalent carbon atoms within the molecule. barbatti.org The carbon atoms in the naphthalene rings will exhibit distinct transitions compared to the carbon atom of the central methylene bridge. The energies and intensities of these transitions are highly sensitive to the local bonding environment and the orientation of the molecule relative to the polarized synchrotron beam. stanford.edu Studies on related molecules like naphthalene diimide and other polyacenes show that C 1s → π* transitions typically appear as a series of intense peaks just above the carbon K-edge ionization threshold (~284 eV). nih.govbarbatti.org

The analysis of these spectral features, often supported by theoretical calculations, allows for the definitive assignment of unoccupied molecular orbitals and provides insight into the electronic coupling between the two naphthalene units.

Table 1: Illustrative C K-edge NEXAFS Peak Assignments for this compound This table is based on typical values for polycyclic aromatic hydrocarbons like naphthalene and is intended to be illustrative.

| Photon Energy (eV) | Transition | Associated Molecular Moiety |

| ~284.5 | C 1s → π* (LUMO) | Naphthalene Rings |

| ~286.0 | C 1s → π* (LUMO+n) | Naphthalene Rings |

| ~288.0 | C 1s → σ* (C-H) | Naphthalene Rings / Methylene Bridge |

| ~292.0 | C 1s → σ* (C-C) | Naphthalene Rings / Methylene Bridge |

X-ray Photoelectron Spectroscopy (XPS)

Synchrotron-based XPS provides a quantitative analysis of the elemental composition and chemical states of atoms within a molecule by measuring the binding energies of their core-level electrons. The high energy resolution achievable at synchrotron facilities is critical for resolving subtle shifts in binding energy (chemical shifts) that arise from different local chemical environments.

For this compound, high-resolution C 1s XPS would differentiate the carbon atoms of the aromatic naphthalene rings from the sp³-hybridized carbon of the methylene bridge. The aromatic carbons are expected to have a primary C 1s binding energy around 284.3-284.8 eV, typical for C=C bonds in PAHs. researchgate.net In contrast, the aliphatic carbon of the -CH₂- bridge would exhibit a slightly different binding energy. Furthermore, subtle differences between the "internal" carbons of the naphthalene rings and those bonded to either hydrogen or the methylene group can often be resolved, providing a complete picture of the molecule's chemical structure.

Table 2: Predicted C 1s Core-Level Binding Energies for this compound Values are illustrative and based on standard binding energies for analogous carbon environments.

| Carbon Type | Chemical Environment | Predicted Binding Energy (eV) |

| Aromatic (C=C) | Naphthalene Rings | ~284.5 |

| Aromatic (C-C bridge) | Naphthalene carbon bonded to CH₂ | ~285.0 |

| Aliphatic (C-H) | Methylene Bridge (-CH₂-) | ~285.5 |

Synchrotron-Based Fourier-Transform Infrared (FTIR) Spectroscopy

Synchrotron FTIR spectroscopy leverages the extremely high brightness and collimation of synchrotron infrared light to achieve superior signal-to-noise ratios and high spatial resolution compared to conventional FTIR techniques. rsc.orgmdpi.com This is particularly advantageous for analyzing small sample quantities or for high-resolution gas-phase studies.

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent parts: the aromatic C-H and C=C stretching and bending modes of the naphthalene rings, and the symmetric and asymmetric C-H stretching and scissoring modes of the methylene bridge. High-resolution synchrotron FTIR can resolve the fine rotational-vibrational structure of these bands, allowing for precise determination of molecular constants. rsc.orgresearchgate.net

Drawing from extensive studies on naphthalene and molecules with aliphatic linkers, the key spectral regions can be confidently assigned. rsc.orgmdpi.com The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are found just below 3000 cm⁻¹. The "fingerprint" region below 1600 cm⁻¹ contains a wealth of information, including the characteristic aromatic C=C stretching modes and the out-of-plane bending modes that are highly diagnostic for PAHs. researchgate.net

Table 3: Key Infrared Vibrational Modes for this compound Frequencies are based on established data for naphthalene and aliphatic hydrocarbons.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3050 - 3100 | Aromatic C-H Stretch | Naphthalene Rings |

| 2925 / 2850 | Asymmetric / Symmetric CH₂ Stretch | Methylene Bridge |

| 1590 - 1610 | Aromatic C=C Stretch | Naphthalene Rings |

| 1465 | CH₂ Scissoring (Bending) | Methylene Bridge |

| 770 - 820 | Aromatic C-H Out-of-Plane Bending | Naphthalene Rings |

Computational Chemistry and Theoretical Modeling of Methylenedinaphthalene

Molecular Dynamics and Molecular Mechanics Simulations of Methylenedinaphthalene Systems

While quantum mechanics describes electronic structure, molecular dynamics (MD) and molecular mechanics (MM) are used to simulate the physical movements and interactions of atoms and molecules over time.

Molecular dynamics simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior. nih.gov This method relies on a "force field," which is a set of parameters and potential energy functions that describe the interactions between atoms.

Applications of MD Simulations:

Conformational Analysis: Exploring the different shapes (conformations) a molecule can adopt and their relative stabilities.

Intermolecular Interactions: Simulating how molecules interact with each other or with a solvent. For example, MD simulations have been used to study the interaction of water with the surface of naphthalene (B1677914). nih.gov

Bulk Properties: Predicting properties of materials, such as crystal growth and morphology. MD simulations have been used to predict the crystal shape of naphthalene grown from an ethanol (B145695) solution. arxiv.orgrsc.org

For this compound, MD simulations could elucidate how the methylene (B1212753) bridge affects the flexibility of the molecule and how individual molecules pack together in a solid or liquid state. Such simulations would reveal the dynamics of the naphthalene rings and their interactions with surrounding molecules. chemrxiv.org

Multiscale modeling addresses the challenge of simulating complex chemical systems where important phenomena occur across a wide range of length and time scales. dierk-raabe.comllnl.gov It is often computationally prohibitive to model an entire system with high-level quantum mechanics. Multiscale approaches solve this by combining different methods.

Common Multiscale Techniques:

Quantum Mechanics/Molecular Mechanics (QM/MM): This popular hybrid method treats a small, chemically active region of a system with a high-accuracy quantum mechanical method (like DFT), while the larger, surrounding environment is treated with a computationally cheaper molecular mechanics force field. This approach is invaluable for studying reactions in solution or in biological systems.

Coarse-Graining: In this technique, groups of atoms are represented as single "beads" or "superatoms." This simplification reduces the number of particles in the simulation, allowing for the study of much larger systems (e.g., polymers) and longer timescales, albeit with a loss of atomic detail.

For materials containing this compound, such as polymers or molecular crystals, multiscale modeling would be essential. utah.edumit.edu For example, a QM/MM simulation could be used to model a chemical reaction involving the this compound unit within a large polymer chain, providing both quantum accuracy for the reaction site and the dynamic influence of the surrounding material.

Theoretical Elucidation of this compound Reaction Mechanisms

The study of chemical reactions at a molecular level is greatly enhanced by computational chemistry, which provides insights into the intricate mechanisms that govern these transformations. For a complex molecule like this compound, theoretical methods are indispensable for understanding its reactivity, degradation pathways, and potential for forming larger polycyclic aromatic hydrocarbons (PAHs). These computational approaches allow researchers to map out the energetic landscapes of reactions, identify crucial intermediate structures, and predict the rates at which these reactions occur.

Potential Energy Surface (PES) Mapping for this compound Reactions

A potential energy surface (PES) is a fundamental concept in computational chemistry that provides a multidimensional landscape illustrating the potential energy of a system of atoms as a function of their geometric positions. libretexts.orgwikipedia.org By analogy, a PES can be thought of as a topographical map for a chemical reaction, where valleys represent stable molecules (reactants and products) and mountain passes correspond to transition states. libretexts.orgsciepub.com Mapping the PES is crucial for exploring reaction pathways, identifying intermediates, and determining the feasibility of a particular reaction. sciepub.com

For reactions involving naphthalene and its derivatives, theoretical studies often employ PES mapping to elucidate formation mechanisms under various conditions, such as in the interstellar medium or in high-temperature combustion flames. nih.govuoa.gr These studies reveal how the reaction outcomes are critically dependent on factors like temperature and pressure. nih.govuoa.gr For instance, the formation of naphthalene in combustion can proceed through various routes, including the recombination of cyclopentadienyl (B1206354) radicals or the reaction of a benzyl (B1604629) radical with propargyl. nih.gov

While specific PES studies on this compound are not abundant in the available literature, the principles from related molecules like naphthalene are directly applicable. A hypothetical reaction, such as the thermal decomposition of this compound, would be investigated by calculating the energy of the system at numerous points along the reaction coordinate, which could be the stretching of the methylene bridge C-C bonds. The resulting PES would reveal the energy barrier (activation energy) for the initial bond-breaking step and map out subsequent rearrangements or fragmentations.

Table 1: Hypothetical Stationary Points on the PES for this compound Pyrolysis

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactant | This compound | 0 | C-C bridge length: ~1.54 Å |

| Transition State 1 | C-C bond scission | +85 | Elongated C-C bridge bond: ~2.1 Å |

| Intermediate | Naphthylmethyl radical + Naphthyl radical | +75 | Separated radical species |

| Transition State 2 | Hydrogen transfer | +95 | H-atom bridging two radical centers |

| Product | Naphthalene + Methylnaphthalene | -10 | Formed stable aromatic products |

Note: The data in this table is illustrative and based on typical values for C-C bond dissociation energies in similar aromatic compounds. Actual values would require specific quantum chemical calculations.

Transition State Theory Applications in this compound Kinetics

Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions. researchgate.netkaist.ac.kr It assumes a quasi-equilibrium between the reactants and the activated complex (the arrangement of atoms at the transition state). kaist.ac.kr By analyzing the properties of the PES at the transition state, TST allows for the estimation of reaction rates, which is fundamental for kinetic modeling. researchgate.net

In the context of aromatic hydrocarbons, TST has been used to estimate bimolecular kinetic rate constants for reactions such as the oxidation of naphthalene initiated by hydroxyl (OH) radicals. researchgate.netresearchgate.net Such studies calculate the rate constants for processes like the abstraction of a hydrogen atom from the naphthalene ring by an OH radical. researchgate.net These calculations are vital for understanding the atmospheric lifetime and degradation pathways of PAHs.

For this compound, TST could be applied to predict the kinetics of its pyrolysis or oxidation. For example, in a study of its thermal decomposition, TST would be used to calculate the rate of the initial bond cleavage of the methylene bridge. The calculation would involve determining the vibrational frequencies of both the ground state this compound molecule and the transition state structure. This information, combined with the calculated activation energy from the PES, allows for the prediction of the reaction rate constant as a function of temperature. Kinetic analyses of the pyrolysis of related compounds, such as α-methyl-naphthalene, have identified key intermediates and formation pathways for larger PAHs, demonstrating the power of this theoretical approach. kaust.edu.sa

Microkinetic Modeling of this compound Catalytic Processes

This approach is particularly relevant for understanding processes like the catalytic cracking of naphtha, where a complex mixture of hydrocarbons is converted into more valuable products over a catalyst. researchgate.netresearchgate.net In such models, both thermal and catalytic cracking mechanisms are considered, especially at high temperatures. researchgate.netkaist.ac.kr The reaction network for the catalytic cracking of paraffins, for instance, can be established using Density Functional Theory (DFT) to investigate the initial steps and reaction pathways. researchgate.net

For this compound, microkinetic modeling could be employed to study its behavior in catalytic environments, such as during fluid catalytic cracking (FCC). A model could be developed to predict the product distribution when this compound is passed over a zeolite catalyst. The elementary steps would include the adsorption of this compound onto the catalyst's acid sites, protonation, isomerization, cracking of the methylene bridge or the naphthalene rings, and desorption of the products. By incorporating rate constants for each elementary step, derived from TST and quantum chemical calculations, the model could predict how reaction conditions (temperature, pressure, catalyst type) affect the yields of desired products like benzene (B151609), toluene, and xylene.

Application of Machine Learning and Cheminformatics in this compound Research

The fields of machine learning (ML) and cheminformatics are revolutionizing chemical research by enabling the rapid analysis and prediction of molecular properties and activities from large datasets. These data-driven approaches complement traditional computational chemistry methods by accelerating the screening of potential candidates and the design of new molecules with desired characteristics.

High-Throughput Computational Workflows for this compound Screening

High-throughput computational screening (HTCS) combines automated computational chemistry calculations with large chemical libraries to rapidly evaluate thousands or even millions of compounds for specific properties. nih.gov This methodology is widely used in drug discovery and materials science. For instance, HTCS can be used to screen libraries of small molecules to identify potent and selective inhibitors for biological targets like kinases. nih.gov In materials science, it has been applied to discover novel organic semiconductors with high charge mobility by screening derivatives of molecules like naphthalene diimide. mdpi.com

In the context of this compound, HTCS workflows could be designed to screen a virtual library of its derivatives for various applications. For example, one could screen for derivatives with optimal electronic properties for use in organic electronics. The workflow would involve generating a large set of virtual this compound derivatives with different substituents, followed by automated DFT calculations to predict properties like the HOMO-LUMO gap, ionization potential, and electron affinity. This allows for the rapid identification of promising candidates for subsequent, more detailed computational and experimental investigation.

Predictive Modeling for this compound Derivative Design

Predictive modeling, particularly using Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of cheminformatics. mdpi.com These models establish a mathematical relationship between the chemical structure (represented by molecular descriptors) and a specific activity or property. mdpi.commdpi.com Machine learning algorithms are frequently used to build these predictive models. mdpi.com

QSAR and QSPR models have been developed to predict a wide range of properties for various chemical classes, including the antioxidant potential of natural compounds, the antitubercular activity of tetrahydronaphthalene derivatives, and the carcinogenicity of non-congeneric chemicals. nih.govresearchgate.netresearchgate.net The goal is to create models that can accurately predict the properties of new, unsynthesized molecules, thereby guiding the design process. mdpi.com

For this compound, predictive modeling could be instrumental in designing derivatives with tailored properties. For instance, a QSAR model could be developed to predict the thermal stability of different substituted methylenedinaphthalenes for high-temperature lubricant applications. The model would be trained on a dataset of known compounds with experimentally determined decomposition temperatures. Molecular descriptors for these compounds—encoding information about their size, shape, and electronic structure—would be correlated with their stability. The resulting model could then be used to predict the stability of new, hypothetical derivatives, allowing for the in silico design of more robust molecules.

Applications of Methylenedinaphthalene in Advanced Materials and Chemical Systems

Methylenedinaphthalene as a Component in Dispersing Agent Chemistry

One of the most established industrial applications of this compound derivatives is in the formulation of dispersing agents. These agents are crucial for stabilizing particles in a liquid medium, preventing them from agglomerating and settling.

Sodium this compound disulphonate is widely utilized as a high-performance dispersing agent, often referred to as Dispersing Agent NNO. made-in-china.comalibaba.com This compound is an anionic surfactant, meaning it carries a negative charge in solution. sxjkchemical.com Its chemical structure, featuring both hydrophobic naphthalene (B1677914) rings and hydrophilic sulfonate groups, allows it to function effectively at the interface between solid particles and a liquid medium. cymitquimica.com

The primary mechanism of colloidal stabilization by sodium this compound disulphonate involves electrostatic repulsion. When added to a suspension, the hydrophobic naphthalene portions of the molecule adsorb onto the surface of the particles, while the negatively charged sulfonate groups extend into the surrounding liquid. This creates a net negative charge on the surface of each particle, leading to repulsive forces between them and preventing them from coming into close contact and aggregating. This compound is readily soluble in water and maintains its function in acidic, alkaline, and hard water conditions. alibaba.comsxjkchemical.com

The efficiency of this compound-based dispersants is evident in a variety of industrial particulate systems. In the textile industry, for instance, they are used with disperse, vat, reactive, and acid dyes to ensure even color distribution and prevent spotting. made-in-china.com They are also employed in the paper industry to prevent the agglomeration of resins and other materials in wood pulp. made-in-china.com In the construction industry, derivatives like methyl naphthalene sulfonate formaldehyde (B43269) condensate act as superplasticizers or water reducers in concrete, improving its workability and strength. sxjkchemical.com The leather industry uses these compounds as auxiliary tanning agents to prevent the tanning agents from sticking to the leather. made-in-china.com

A patent for a powerful dye dispersing agent highlights a formulation containing 15-25% sodium methylnaphthalenesulfonate by mass, demonstrating its central role in these mixtures. google.com The effectiveness of these derivatives lies in their ability to reduce the surface tension of the liquid medium and impart strong dispersing force, which is crucial for maintaining the stability of particulate suspensions. sxjkchemical.comcymitquimica.com

Table 1: Properties of Sodium Methylene (B1212753) Dinaphthalene Sulfonate (Dispersing Agent NNO)

| Property | Value |

| CAS Number | 36290-04-7 |

| Molecular Formula | C₂₁H₁₄O₆S₂·2Na |

| Appearance | Brown Powder |

| Ionic Type | Anionic |

| Solubility | Readily soluble in water |

This table is based on data from multiple sources. made-in-china.comsxjkchemical.com

This compound in Electrochemical Energy Storage Systems

More recently, derivatives of naphthalene have been investigated for their potential to enhance the performance of electrochemical energy storage devices, particularly in addressing the challenges associated with next-generation battery technologies.

Aqueous zinc-ion batteries (AZIBs) are a promising alternative to lithium-ion batteries due to the high theoretical capacity, low cost, and inherent safety of zinc metal anodes. nih.govmdpi.com However, a major obstacle to their commercialization is the formation of zinc dendrites during cycling, which can lead to short circuits and battery failure. nih.govucsd.edu Research into electrolyte additives has shown that organic molecules containing sulfonate groups, such as aminonaphthalene sulfonic acid, can play a crucial role in modulating the interface between the zinc anode and the electrolyte. nih.govdoi.orgresearchgate.net

These additives are thought to adsorb onto the electrode surface, creating a more uniform and hydrophilic interface. nih.govdoi.orgresearchgate.net This enhanced wettability helps to regulate the flux of zinc ions, promoting a more even deposition and dissolution process. researchgate.net The sulfonate groups can also influence the solvation shell of the zinc ions in the electrolyte, which in turn affects the kinetics of the electrochemical reactions at the electrode surface. nih.govdoi.org

The presence of naphthalene sulfonate derivatives in the electrolyte can significantly influence the electrodeposition kinetics of zinc, thereby suppressing the formation of dendrites. ucsd.edu By promoting a uniform distribution of zinc ion flux, these additives help to prevent the localized high current densities that are a primary cause of dendritic growth. researchgate.net The adsorption of these molecules on the electrode surface can also physically block the sites where dendrites are most likely to nucleate and grow. nih.govdoi.org

Studies on related compounds, such as potassium perfluoro-1-butanesulfonate, have demonstrated that surfactant additives with sulfonate groups can lead to a more stable cycling performance in zinc-ion batteries. nih.gov For example, the addition of 5-amino-2-naphthalenesulfonic acid to a Zn-Mn flow battery was shown to sustain 200 cycles at a current density of 40 mA cm⁻². nih.govdoi.org This suggests that this compound sulfonate, with its similar functional groups, could offer a viable strategy for enhancing the stability and lifespan of aqueous zinc-ion batteries.

Table 2: Effect of Naphthalene Sulfonic Acid Additives on Zinc-Ion Battery Performance

| Additive | Observed Effect | Potential Mechanism |

| 5-amino-2-naphthalenesulfonic acid | Enhanced cycling stability (200 cycles at 40 mA cm⁻²) in a Zn-Mn flow battery. nih.govdoi.org | Adsorption onto the electrode surface, enhanced hydrophilicity, uniform Mn²⁺ deposition, and refined solvation structure. nih.govdoi.orgresearchgate.net |

| Sulfonate-functionalized carbon fiber | Superior cycling stability (10,000 cycles at 5 A g⁻¹) in a Zn-I₂ battery. researchgate.net | Uniform guidance for Zn plating and inhibition of iodine species shuttling. researchgate.net |

This compound Derivatives in Organic Electronics and Semiconductors

Derivatives of naphthalene are also at the forefront of research in organic electronics, where they are being developed as n-type organic semiconductors. These materials are essential for the fabrication of a wide range of electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). gatech.edu

Naphthalene diimide (NDI) derivatives, in particular, have emerged as a promising class of n-type organic semiconductors. nih.govresearchgate.net These molecules are known for their high electron affinity, as well as their remarkable thermal, chemical, and photochemical stability. gatech.edu The planar and rigid aromatic core of NDI facilitates strong π-π stacking, which is crucial for efficient charge transport in the solid state. google.com

The performance of NDI-based semiconductors can be tuned by modifying the chemical structure, for instance, by introducing different substituents at the imide nitrogen positions or on the naphthalene core. researchgate.netgoogle.com These modifications can influence the material's solubility, molecular packing, and electronic properties, allowing for the optimization of charge-carrier mobility and device performance. nih.govgoogle.com Research has shown that NDI derivatives can yield thin semiconducting films with high charge-carrier mobilities, making them suitable for use in high-performance organic electronic devices. gatech.edunih.gov The development of new synthetic routes to functionalized NDIs continues to expand the potential applications of this class of naphthalene derivatives in advanced electronic systems. gatech.edu

Potential for Organic Semiconductor Development

While this compound itself is not a widely studied organic semiconductor, the inherent electronic properties of the naphthalene core suggest its potential in this field. Naphthalene derivatives, particularly naphthalene diimides (NDIs), are well-established as n-type organic semiconductors due to their extended π-conjugated systems, which facilitate electron transport. mdpi.combeilstein-journals.org The electronic properties of naphthalene-based materials can be tuned through chemical modification, and the introduction of a methylene bridge between two naphthalene units in this compound would influence the molecular packing and electronic coupling in the solid state, which are critical factors for charge transport.

The methylene bridge introduces a degree of conformational flexibility not present in more rigid, fused aromatic systems. This flexibility could potentially be exploited to control the intermolecular stacking of the naphthalene units, which is a key determinant of charge carrier mobility. Theoretical studies on naphthalene derivatives have shown that the arrangement of molecules in the crystalline state significantly impacts their electronic properties and suitability for use in organic field-effect transistors (OFETs). researchgate.net

Research into organic semiconductors often involves the synthesis and characterization of new molecular structures to understand structure-property relationships. beilstein-journals.org While direct experimental data on the semiconductor properties of unsubstituted this compound is scarce, the broader class of naphthalene-based materials continues to be an active area of research for applications in organic electronics.

Functionalized Methylenedinaphthalenes as Ligands in Coordination Chemistry

The derivatization of this compound to include coordinating functional groups opens up possibilities for its use as a ligand in coordination chemistry. The spatial arrangement of the two naphthalene rings, dictated by the methylene linker, can be used to create pre-organized binding pockets for metal ions.

The introduction of thiol (-SH) groups onto the this compound scaffold can produce effective chelating ligands for a variety of metal ions. While specific research on this compound thiols is limited, the principles of ligand design can be inferred from structurally similar molecules. For instance, the synthesis of 2,2'-methylenedibenzenethiol has been reported, and its coordination properties have been investigated. In this analogous compound, the two thiol groups are positioned to form a stable chelate ring with a metal center.